4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine
Description
4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine is a morpholine-derived compound featuring a 1,3-oxazole core substituted with a 4-chlorophenylsulfonyl group at position 4 and an o-tolyl (2-methylphenyl) group at position 2. The morpholine ring is further modified with methyl groups at the 2 and 6 positions. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the o-tolyl substituent and electronic effects from the sulfonyl and chloro groups.
Key structural features:
- Oxazole core: Serves as a planar aromatic scaffold for substituent attachment.
- 4-Chlorophenylsulfonyl group: Introduces strong electron-withdrawing effects and influences solubility.
- o-Tolyl group: Adds steric bulk and hydrophobicity compared to unsubstituted phenyl groups.
- 2,6-Dimethylmorpholine: Enhances conformational rigidity and modulates basicity.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-14-6-4-5-7-19(14)20-24-21(30(26,27)18-10-8-17(23)9-11-18)22(29-20)25-12-15(2)28-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGCSQMPGBBIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Sulfonylation: The sulfonyl group is introduced via a sulfonyl chloride reagent under basic conditions.
Attachment of the Morpholine Ring: The final step involves the formation of the morpholine ring, which can be achieved through a nucleophilic substitution reaction using a suitable morpholine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the morpholine ring.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the sulfonyl group, such as sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into a drug candidate for various diseases.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
A. Sulfonyl Group Variations
B. Aryl Group Modifications
C. Morpholine Substitutions
- This modification increases molecular weight by ~28 Da compared to unmethylated morpholine derivatives (e.g., C₁₉H₁₇ClN₂O₄S) .
Collision Cross-Section (CCS) Analysis
CCS values, predictive of molecular shape and size, were available for 4-(2-(2-chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine :
- [M+H]+ : 197.5 Ų
- [M+Na]+ : 213.7 Ų
The target compound’s o-tolyl group is expected to increase CCS slightly due to steric bulk, though direct experimental data is lacking. Comparative CCS trends suggest that sodium adducts ([M+Na]+) exhibit larger CCS values due to ion-induced dipole interactions .
Research Implications and Gaps
- Structural Data : Single-crystal diffraction studies (as in ) are needed to confirm the planarity of the oxazole core and substituent orientations in the target compound.
- Biological Activity: No data on kinase inhibition or receptor binding is provided; this warrants further screening against targets commonly associated with morpholine-oxazole derivatives.
- Solubility and ADME : The o-tolyl group likely reduces aqueous solubility, suggesting a need for prodrug strategies or formulation optimization.
Biological Activity
The compound 4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine (CAS Number: 862738-42-9) is an organic molecule that combines a sulfonamide and an oxazole structure, potentially offering a range of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The structural composition of the compound is significant for its biological activity. It features:
- Sulfonyl Group : Known for its electrophilic nature, which can enhance interaction with biological targets.
- Oxazole Ring : Associated with various biological activities, including antimicrobial and anticancer properties.
- Dimethylmorpholine : A morpholine derivative that may contribute to the compound's solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN2O4S |
| Molecular Weight | 446.9 g/mol |
| CAS Number | 862738-42-9 |
Antibacterial Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antibacterial activity. For instance, studies have shown that derivatives containing sulfonamide groups can effectively inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various studies:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this one have demonstrated strong inhibitory effects on AChE, which is crucial in treating Alzheimer's disease. The IC50 values for related compounds ranged from 1.13 µM to 6.28 µM .
- Urease Inhibition : The sulfonamide functionality has been linked to urease inhibition, which is relevant for treating urinary tract infections. The most active derivatives reported IC50 values significantly lower than standard inhibitors .
Anticancer Activity
Oxazole-containing compounds are often evaluated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Interactions : Studies involving bovine serum albumin (BSA) have shown that the compound can effectively bind to BSA, indicating potential for systemic circulation and distribution in vivo .
- Electrophilic Reactions : The electrophilic nature of the sulfonyl group allows for nucleophilic attack by biological molecules, facilitating various biochemical interactions.
Case Studies
- Antiviral Activity : A study highlighted the effectiveness of related compounds against human adenovirus (HAdV), with selectivity indexes greater than 100 compared to established antiviral agents . This suggests potential for further exploration in viral infection therapies.
- Pharmacological Screening : In a comprehensive screening of synthesized compounds, several derivatives exhibited moderate to strong antibacterial activity alongside significant enzyme inhibition profiles . These findings support the hypothesis that structural modifications can enhance biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
